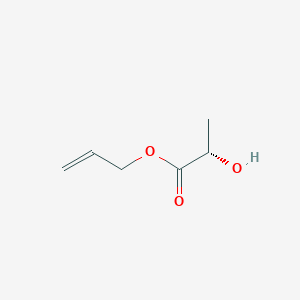
(s)-Allyl lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl (2S)-2-hydroxypropanoate is an organic compound that belongs to the class of esters. It is derived from the esterification of allyl alcohol and (2S)-2-hydroxypropanoic acid (commonly known as L-lactic acid). This compound is characterized by its allyl group, which is a substituent with the structural formula −CH2−HC=CH2, and its hydroxypropanoate moiety. The presence of both an allyl group and a hydroxy group in its structure makes it a versatile compound in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Allyl (2S)-2-hydroxypropanoate can be synthesized through the esterification reaction between allyl alcohol and (2S)-2-hydroxypropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of (s)-Allyl lactate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts on solid supports can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl (2S)-2-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of allyl aldehyde or allyl ketone.
Reduction: Formation of allyl alcohol.
Substitution: Formation of allyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Allyl (2S)-2-hydroxypropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (s)-Allyl lactate involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl acetate: Similar in structure but lacks the hydroxy group.
Allyl alcohol: Contains the allyl group but lacks the ester functionality.
Lactic acid esters: Similar in having the hydroxypropanoate moiety but differ in the substituent attached to the ester group.
Uniqueness
Allyl (2S)-2-hydroxypropanoate is unique due to the presence of both an allyl group and a hydroxypropanoate moiety, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
prop-2-enyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3,5,7H,1,4H2,2H3/t5-/m0/s1 |
InChI-Schlüssel |
CYFIHPJVHCCGTF-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OCC=C)O |
Kanonische SMILES |
CC(C(=O)OCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate](/img/structure/B8713410.png)
![{5-[(Dimethylamino)methyl]-2-thienyl}boronic acid](/img/structure/B8713411.png)



![1-(6-Fluoro-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B8713432.png)
![1H-Pyrrolo[2,3-B]pyridine-3-ethanol, 5-chloro-2-(triethylsilyl)-](/img/structure/B8713438.png)
![8-(4-(Methylsulfonyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8713443.png)



![5,6-Dihydro-4h-pyrido[3,2,1-jk]carbazol-4-one](/img/structure/B8713465.png)

![9-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8713503.png)
